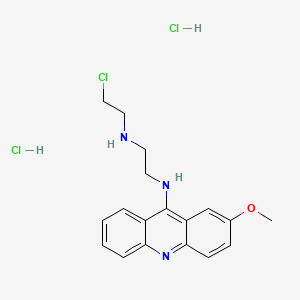
tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate: is a complex organic compound that features multiple protective groups and amino acid residues. This compound is likely used in peptide synthesis and research due to its intricate structure and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate involves multiple steps, each designed to protect specific functional groups during the reaction process. Typical steps might include:
Protection of Amino Groups: Using tert-butoxycarbonyl (Boc) groups to protect amino groups.
Protection of Thiol Groups: Using triphenylmethyl (Trt) and diphenylmethyl (Dpm) groups to protect thiol groups.
Peptide Bond Formation: Coupling reactions to form peptide bonds between amino acids, often using reagents like HBTU or DCC.
Industrial Production Methods
Industrial production of such complex peptides often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation and deprotection steps efficiently.
化学反応の分析
Types of Reactions
Oxidation: The thiol groups can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Protective groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection: Acidic conditions for Boc removal, and specific reagents like trifluoroacetic acid (TFA) for Trt and Dpm groups.
Major Products
Disulfide Bonds: Formed from the oxidation of thiol groups.
Free Amino Acids: Resulting from the deprotection of Boc groups.
科学的研究の応用
Chemistry
Peptide Synthesis: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology
Protein Engineering: Useful in the study of protein folding and structure due to its protective groups.
Medicine
Drug Development:
Industry
Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.
作用機序
The compound’s mechanism of action would depend on its specific application. In peptide synthesis, the protective groups prevent unwanted reactions, allowing for the selective formation of peptide bonds. The molecular targets and pathways would be specific to the peptides or proteins being synthesized.
類似化合物との比較
Similar Compounds
- tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinylglycinate
- tert-Butyl N-(tert-butoxycarbonyl)-S-(diphenylmethyl)cysteinylglycinate
Uniqueness
The uniqueness of tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate lies in its combination of protective groups and amino acid residues, which allows for highly specific and controlled peptide synthesis.
特性
CAS番号 |
27039-89-0 |
|---|---|
分子式 |
C60H67N5O8S2 |
分子量 |
1050.3 g/mol |
IUPAC名 |
tert-butyl 2-[[2-[[2-[[3-benzhydrylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C60H67N5O8S2/c1-58(2,3)72-52(67)39-62-54(68)48(37-42-25-13-7-14-26-42)63-51(66)38-61-55(69)49(40-74-53(43-27-15-8-16-28-43)44-29-17-9-18-30-44)64-56(70)50(65-57(71)73-59(4,5)6)41-75-60(45-31-19-10-20-32-45,46-33-21-11-22-34-46)47-35-23-12-24-36-47/h7-36,48-50,53H,37-41H2,1-6H3,(H,61,69)(H,62,68)(H,63,66)(H,64,70)(H,65,71) |
InChIキー |
POUUZGZYHHMOBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CSC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
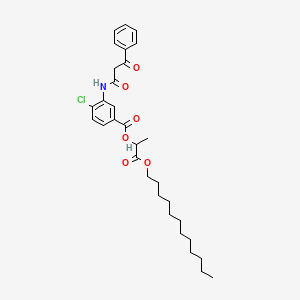
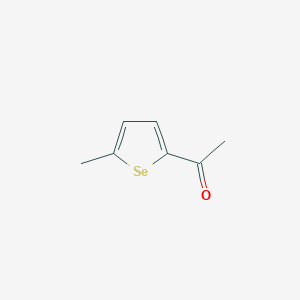

![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)

![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
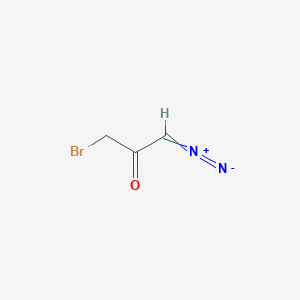
propanedioate](/img/structure/B14682914.png)
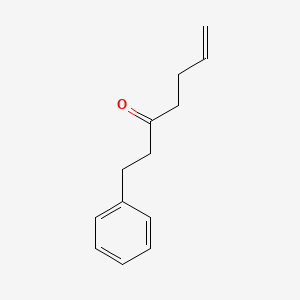
![4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione](/img/structure/B14682922.png)
